
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is a heterocyclic compound that features a pyrimidine ring substituted with chlorine, fluorine, and a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The chlorine and fluorine atoms are introduced via halogenation reactions. The 3,4-dimethoxyphenyl group is typically introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can be used to remove halogen substituents or reduce the pyrimidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for replacing the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors.
Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Industry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their function. The presence of halogen atoms and the 3,4-dimethoxyphenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N,6-dimethyl-4-pyrimidinamine
- 4-Chloro-6-(3,4-dimethoxyphenyl)pyrimidine
- 4,5-Dichloro-6-methyl-2-pyrimidinamine
Uniqueness
4-Pyrimidinamine, 2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoro- is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it particularly effective in applications requiring high specificity and binding affinity.
Properties
Molecular Formula |
C12H11ClFN3O2 |
|---|---|
Molecular Weight |
283.68 g/mol |
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C12H11ClFN3O2/c1-18-9-4-3-7(5-10(9)19-2)16-11-8(14)6-15-12(13)17-11/h3-6H,1-2H3,(H,15,16,17) |
InChI Key |
QTHPXUUBPASCNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC(=NC=C2F)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


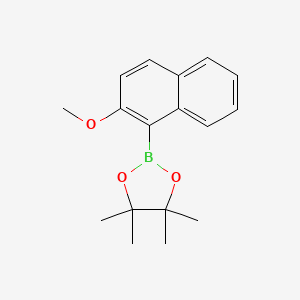
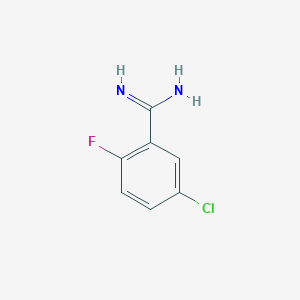
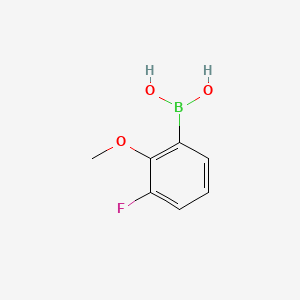
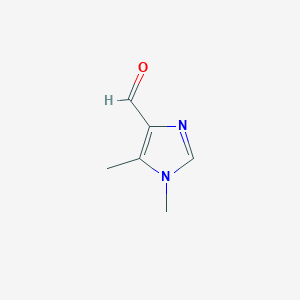
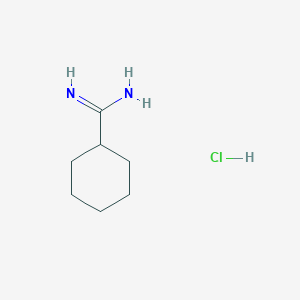
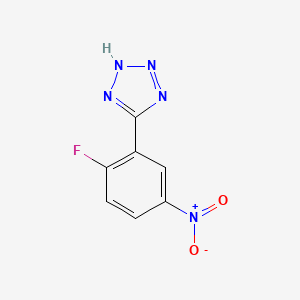
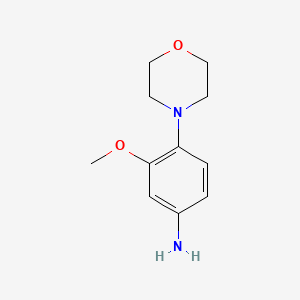

![6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B1358141.png)
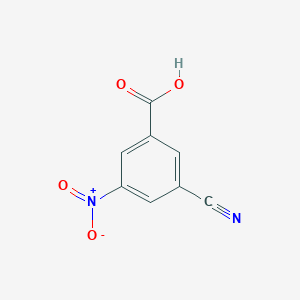
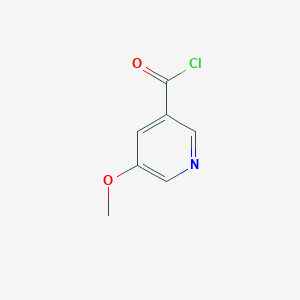
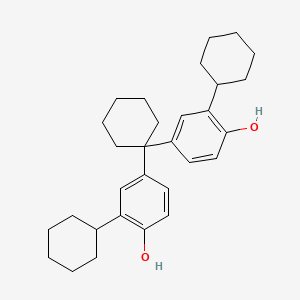
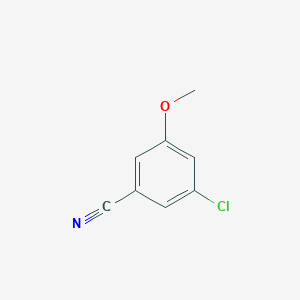
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
